
1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10Cl2O2 This compound features a cyclopropane ring attached to a carboxylic acid group and a 3,4-dichlorobenzyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple to form a cyclopropane ring.
Introduction of the 3,4-Dichlorobenzyl Group: This step involves the nucleophilic substitution reaction where a suitable benzyl halide (e.g., 3,4-dichlorobenzyl chloride) reacts with a cyclopropane derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts, controlled temperatures, and pressures are common in industrial settings to ensure efficient production.
化学反応の分析
Types of Reactions: 1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and dichlorobenzyl group can interact with active sites, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
- 1-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic acid
- 1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxamide
- 1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylate
Uniqueness: 1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid is unique due to its specific combination of a cyclopropane ring, a carboxylic acid group, and a dichlorobenzyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C11H10Cl2O2 |
|---|---|
分子量 |
245.10 g/mol |
IUPAC名 |
1-[(3,4-dichlorophenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10Cl2O2/c12-8-2-1-7(5-9(8)13)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |
InChIキー |
VZJNYUUVYUJTRY-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


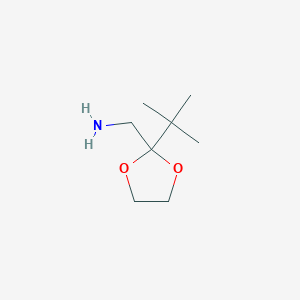
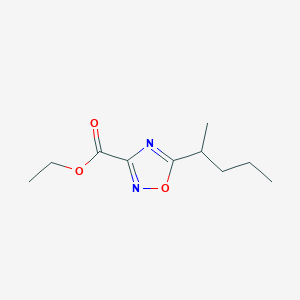
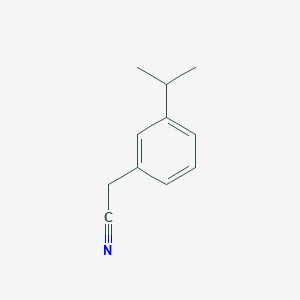
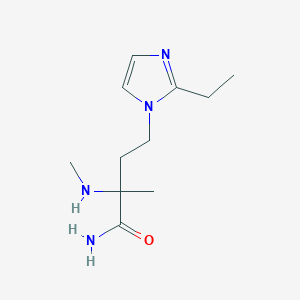
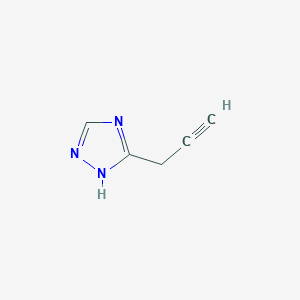
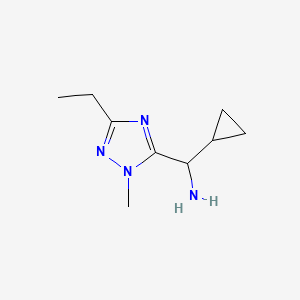
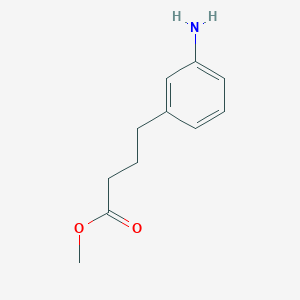


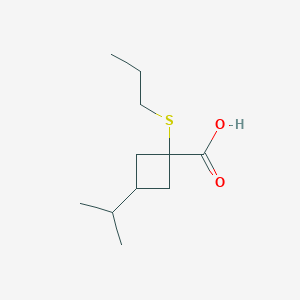
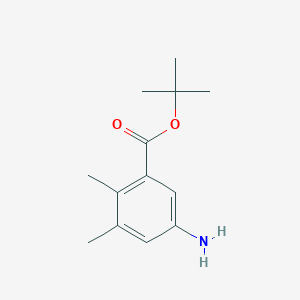
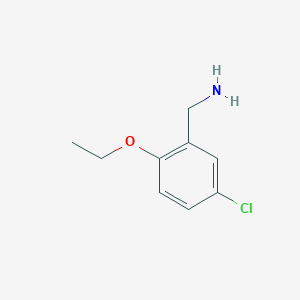
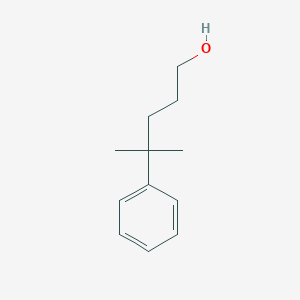
![3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13624564.png)
